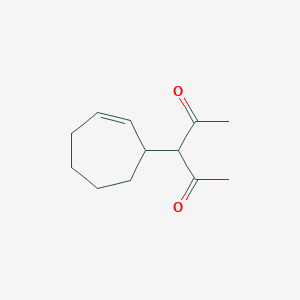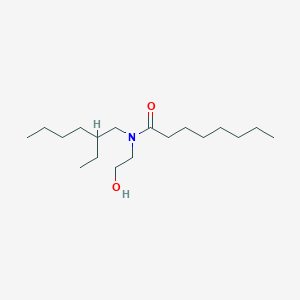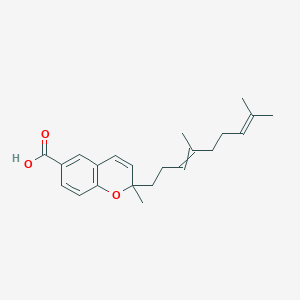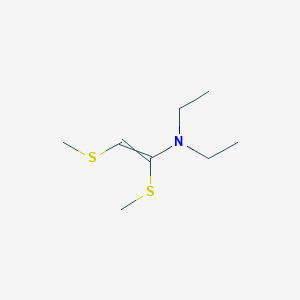![molecular formula C3H7O7P2-3 B14323102 [Oxido(propoxy)phosphoryl] phosphate CAS No. 104072-24-4](/img/structure/B14323102.png)
[Oxido(propoxy)phosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Oxido(propoxy)phosphoryl] phosphate is a chemical compound with the molecular formula C3H9O6P2 It is known for its unique structure, which includes both oxido and propoxy groups attached to a phosphoryl phosphate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Oxido(propoxy)phosphoryl] phosphate typically involves the reaction of propyl alcohol with phosphoryl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
PCl3+C3H7OH→[Oxido(propoxy)phosphoryl] phosphate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[Oxido(propoxy)phosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state compounds.
Substitution: The oxido and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds.
Scientific Research Applications
Chemistry
In chemistry, [Oxido(propoxy)phosphoryl] phosphate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for creating novel compounds.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways involving phosphate groups. It may serve as a model compound for understanding phosphate metabolism and enzyme interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development and delivery systems.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and flame retardants.
Mechanism of Action
The mechanism of action of [Oxido(propoxy)phosphoryl] phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may enhance its reactivity and binding affinity. The pathways involved include phosphorylation and dephosphorylation reactions, which are crucial in regulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
Phosphoric acid (H3PO4): A simpler phosphate compound with widespread use in industry and research.
Pyrophosphoric acid (H4P2O7): A dimeric form of phosphoric acid with unique properties.
Trimethyl phosphate (C3H9O4P): An organic phosphate ester used in various chemical applications.
Uniqueness
[Oxido(propoxy)phosphoryl] phosphate stands out due to its combination of oxido and propoxy groups, which confer unique reactivity and stability. This makes it a versatile compound for a wide range of applications, from synthetic chemistry to industrial processes.
Properties
CAS No. |
104072-24-4 |
|---|---|
Molecular Formula |
C3H7O7P2-3 |
Molecular Weight |
217.03 g/mol |
IUPAC Name |
[oxido(propoxy)phosphoryl] phosphate |
InChI |
InChI=1S/C3H10O7P2/c1-2-3-9-12(7,8)10-11(4,5)6/h2-3H2,1H3,(H,7,8)(H2,4,5,6)/p-3 |
InChI Key |
JCWMAIAFQQTSAX-UHFFFAOYSA-K |
Canonical SMILES |
CCCOP(=O)([O-])OP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol](/img/structure/B14323034.png)




![2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14323067.png)

![[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile](/img/structure/B14323085.png)



![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)

